9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid

概要

説明

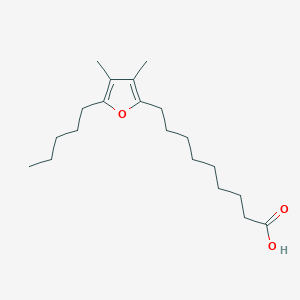

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid is a heterocyclic fatty acid with the molecular formula C20H34O3 . This compound is characterized by a furan ring substituted with dimethyl and pentyl groups, attached to a nonanoic acid chain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid typically involves the formation of the furan ring followed by the attachment of the nonanoic acid chain. One common method includes the cyclization of a suitable precursor to form the furan ring, followed by alkylation to introduce the pentyl group. The final step involves the esterification or amidation to attach the nonanoic acid chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic route to improve yield and purity, as well as the use of industrial-scale reactors and purification techniques.

化学反応の分析

Oxidation Reactions

The furan ring’s electron-rich nature makes it susceptible to oxidation. Key findings include:

-

Ring-opening oxidation : Molecular oxygen (O₂) participates in furan ring formation during biosynthesis, suggesting potential reversibility under oxidative conditions .

-

Epoxidation : Analogous furan fatty acids form epoxy intermediates during lipid peroxidation , though direct evidence for 9D5-FuFA remains unexplored.

-

Carboxylic acid oxidation : The terminal carboxylic acid group may undergo decarboxylation under strong oxidizing agents (e.g., KMnO₄), though stability under physiological conditions is noted .

Reduction Reactions

-

Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanol .

-

Furan ring hydrogenation : Catalytic hydrogenation (H₂/Pd) may saturate the furan ring to a tetrahydrofuran derivative, though steric hindrance from methyl groups could limit reactivity.

Substitution Reactions

The furan ring’s 3,4-dimethyl and 5-pentyl substituents influence electrophilic substitution patterns:

-

Halogenation : Bromine (Br₂) in acetic acid selectively substitutes at the α-position relative to oxygen, forming mono- or di-brominated derivatives.

-

Methylation : In vivo, S-adenosyl methionine (SAM)-dependent methyltransferases introduce additional methyl groups to form dimethylated analogs .

Enzymatic Interactions

-

Peroxidase inhibition : Acts as a competitive inhibitor of horseradish peroxidase with a K₁ of 5.2 ± 0.8 × 10⁻⁵ M . Inhibitory activity requires both the furan ring and polar carboxylate side chain.

-

Membrane integration : Lipophilic alkyl chains facilitate integration into phospholipid bilayers, altering membrane dynamics and susceptibility to oxidative damage .

Comparative Reactivity with Structural Analogs

| Feature | 9D5-FuFA (C₂₀H₃₄O₃) | 9M5-FuFA (C₁₉H₃₂O₃) |

|---|---|---|

| Methylation | 3,4-dimethyl | 3-methyl |

| Oxidative Stability | Moderate (dimethyl hindrance) | Lower (monomethyl reactivity) |

| Enzymatic Affinity | Higher K₁ (5.2 × 10⁻⁵ M) | Lower K₁ (50 × 10⁻⁵ M) |

Biosynthetic Pathways

科学的研究の応用

Food Science

Furan fatty acids, including 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid, are recognized for their antioxidant properties. They play a crucial role in protecting polyunsaturated fatty acids (PUFAs) from oxidative degradation during food processing and storage. This antioxidant capacity is particularly significant in lipid-rich foods where PUFAs are susceptible to oxidation .

Table 1: Antioxidant Properties of FuFAs

| Compound Name | Antioxidant Activity | Source |

|---|---|---|

| 9D5 | High | Fish Oil |

| 11D5 | Moderate | Mushroom Extract |

Nutritional Studies

Research indicates that FuFAs can influence lipid metabolism and may have beneficial effects on human health. They have been linked to improved lipid profiles and reduced risk of cardiovascular diseases due to their ability to modulate inflammatory responses and lipid peroxidation .

Case Study: Impact on Lipid Profiles

A study analyzed the effects of dietary inclusion of FuFAs on the lipid profiles of subjects. Results demonstrated significant reductions in LDL cholesterol levels and increases in HDL cholesterol following the consumption of FuFA-rich foods.

Lipidomics

In lipidomics, the identification and quantification of FuFAs in biological samples have become increasingly important. The development of advanced analytical techniques, such as LC-Orbitrap-HRMS, allows for the detection of FuFA-containing triacylglycerols (TAGs) in complex matrices like fish oils and mushrooms . This capability enhances our understanding of the roles these compounds play in biological systems.

Table 2: Analytical Methods for FuFA Detection

作用機序

The mechanism of action of 9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid involves its interaction with peroxidase enzymes. The furan ring and its substituents are crucial for binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition is competitive, meaning the compound competes with the natural substrate of the enzyme for binding .

類似化合物との比較

Similar Compounds

9-(3,4-Dimethyl-5-propylfuran-2-YL)nonanoic acid: Similar structure but with a propyl group instead of a pentyl group.

11-(3,4-Dimethyl-5-pentylfuran-2-YL)undecanoic acid: Similar structure but with an undecanoic acid chain instead of a nonanoic acid chain.

Uniqueness

9-(3,4-Dimethyl-5-pentylfuran-2-YL)nonanoic acid is unique due to its specific combination of substituents on the furan ring and the length of its nonanoic acid chain. This unique structure contributes to its specific reactivity and inhibitory properties .

生物活性

9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid is a unique fatty acid that has garnered attention due to its potential biological activities. This compound is categorized as a furan fatty acid (FuFA), which is known to play critical roles in cellular processes and has implications in health and disease.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring, which contributes to its unique properties. The compound is characterized by the following:

- Molecular Formula : C₁₉H₃₄O₂

- Molecular Weight : 302.48 g/mol

- Functional Groups : Carboxylic acid and furan ring

Fatty Acid Metabolism

This compound undergoes metabolism via the acyl-CoA pathway. It forms an acyl-CoA derivative, specifically 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoyl-CoA, which is involved in fatty acid β-oxidation. This process occurs in the mitochondria and peroxisomes, where it is broken down into acetyl-CoA units for energy production .

Anti-inflammatory Properties

Research indicates that furan fatty acids, including this compound, may possess anti-inflammatory properties. Studies have shown that these compounds can modulate inflammatory pathways and potentially reduce the severity of conditions such as obesity and type 2 diabetes .

Induction of TSLP Production

A study investigated the effects of various fatty acids on thymic stromal lymphopoietin (TSLP) production, a cytokine involved in allergic responses. Nonanoic acid was found to significantly induce TSLP production, which suggests that related compounds like this compound may also influence immune responses .

Case Study 1: Health Benefits of Furan Fatty Acids

In a study conducted on rodent models, dietary inclusion of furan fatty acids demonstrated beneficial effects on metabolic parameters associated with obesity and inflammation. The administration of these fatty acids resulted in improved insulin sensitivity and reduced markers of systemic inflammation .

Case Study 2: Bacterial Biosynthesis Pathway

Research into the biosynthetic pathways of furan fatty acids revealed that certain bacteria can produce this compound through enzymatic processes. This discovery not only highlights the natural occurrence of this compound but also its potential applications in biotechnology and nutrition .

Research Findings

特性

IUPAC Name |

9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-4-5-10-13-18-16(2)17(3)19(23-18)14-11-8-6-7-9-12-15-20(21)22/h4-15H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNZKBPHAMNUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553385 | |

| Record name | 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-40-3 | |

| Record name | 9-(3,4-Dimethyl-5-pentfuran-2-yl)nonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-5-pentyl-2-furannonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061645 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。